Methyl-2-methylbuttersäuremethylester

Übersicht

Beschreibung

Methyl 2-methylbutyrate is an important odor-active constituent of pineapple, apple, cantaloupe, cucumber and strawberries.

Methyl 2-methylbutyrate is the main component of the fragrance of Victoria. It is the volatile constituent of osmeterial secretions of 5th larval instars of a swallowtail, Papilio protenor demetrius.

Methyl (S)-2-methylbutanoate, also known as fema 2719, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Methyl (S)-2-methylbutanoate is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Methyl (S)-2-methylbutanoate has been detected in multiple biofluids, such as feces and urine. Within the cell, methyl (S)-2-methylbutanoate is primarily located in the cytoplasm. Outside of the human body, methyl (S)-2-methylbutanoate can be found in fruits and pomes. This makes methyl (S)-2-methylbutanoate a potential biomarker for the consumption of these food products.

Methyl (S)-2-Methylbutanoate is a fatty acid ester.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Methyl-2-methylbuttersäuremethylester wird in der pharmazeutischen Forschung aufgrund seiner Eigenschaften als Ester verwendet. Er ist ein potenzieller Kandidat für die Entwicklung neuer Therapeutika, insbesondere aufgrund seiner geruchsaktiven Bestandteile, die bei der Entwicklung von Medikamenten mit spezifischen Duftprofilen von Vorteil sein können .

Landwirtschaftliche Anwendungen

In der Landwirtschaft hat sich this compound als vielversprechend bei der Bekämpfung von Pilz- und Mykotoxin-Kontaminationen von nach der Ernte gewonnenen Nahrungspflanzen erwiesen. Studien haben seine Wirksamkeit gegen Aspergillus flavus, einen häufigen Krankheitserreger, der Feldfrüchte befällt, gezeigt, indem das Myzelwachstum und die Aflatoxinproduktion gehemmt werden .

Verwendung in der Lebensmittelindustrie

Die Verbindung wird in der Lebensmittelindustrie weit verbreitet als Aromastoff eingesetzt. Sein fruchtiges Aroma macht es zu einer beliebten Wahl, um den Geschmack verschiedener Produkte wie Getränke und Süßwaren zu verbessern. Es wird auch verwendet, um den Geschmack von Früchten wie Apfel und Erdbeere in Lebensmitteln nachzuahmen .

Umweltwissenschaften

Die Rolle von this compound in den Umweltwissenschaften befindet sich noch in der Entwicklung. Seine geringe Wasserlöslichkeit und die Fähigkeit, zu schwimmen und eine ölige Schicht zu bilden, können für die Untersuchung der Auswirkungen organischer Verbindungen auf Gewässer und ihre Ökosysteme genutzt werden .

Materialwissenschaften

In den Materialwissenschaften kann this compound als chemisches Zwischenprodukt für die Synthese komplexerer Moleküle verwendet werden. Seine Eigenschaften sind wertvoll bei der Herstellung neuer Materialien mit spezifischen Eigenschaften wie verbessertem Duft oder Bioabbaubarkeit .

Chemische Synthese

Diese Verbindung dient als Zwischenprodukt in chemischen Syntheseprozessen. Es ist an der Produktion verschiedener Ester beteiligt und kann aus Reaktionen gewonnen werden, an denen Isobuten, CO und Methanol unter Druck beteiligt sind. Diese Reaktionen sind entscheidend für die Herstellung einer breiten Palette chemischer Produkte .

Analytische Chemie

Als analytischer Standard wird this compound zur Kalibrierung von Instrumenten und zur Sicherstellung der Genauigkeit analytischer Messungen verwendet. Seine gleichbleibende Qualität macht es zu einem zuverlässigen Standard für verschiedene analytische Verfahren .

Biochemische Forschung

In der Biochemie wird die Verbindung auf ihre Wechselwirkungen mit biologischen Systemen untersucht. Seine Auswirkungen auf die Integrität der Zellmembran, die ATP-Spiegel und die Anhäufung von reaktiven Sauerstoffspezies sind von besonderem Interesse, um zelluläre Prozesse und potenzielle therapeutische Anwendungen zu verstehen .

Wirkmechanismus

Target of Action

Methyl 2-methylbutyrate, also known as its conjugate base, β-hydroxyβ-methylbutyrate, is a naturally produced substance in humans . It primarily targets the mechanistic target of rapamycin (mTOR) and mTORC1 , which are crucial for protein synthesis in human skeletal muscle .

Mode of Action

Methyl 2-methylbutyrate interacts with its targets by stimulating the production of proteins and inhibiting the breakdown of proteins in muscle tissue . It increases protein synthesis in human skeletal muscle via phosphorylation of the mTOR and subsequent activation of mTORC1 . This leads to protein biosynthesis in cellular ribosomes via phosphorylation of mTORC1’s immediate targets .

Biochemical Pathways

Methyl 2-methylbutyrate affects the mitochondrial biogenesis pathway . During mitochondrial biogenesis, SIRT1 induces the activation of PGC-1α that is pivotal to orchestrate the activation of a broad set of transcription factors and nuclear hormone receptors, leading to enhanced expression of the nucleus-encoded mitochondrial genes .

Result of Action

The action of Methyl 2-methylbutyrate results in increased muscle size, strength, mass, power, and recovery . It stimulates myofibrillar muscle protein synthesis and inhibits muscle protein breakdown through various mechanisms, including the activation of mTORC1 and inhibition of proteasome-mediated proteolysis in skeletal muscles .

Action Environment

The action, efficacy, and stability of Methyl 2-methylbutyrate can be influenced by environmental factors. For instance, it’s known to be the main component of the fragrance of Victoria and is the volatile constituent of osmeterial secretions of 5th larval instars of a swallowtail, Papilio protenor demetrius . This suggests that its action can be influenced by the presence of other compounds and the specific environmental context in which it is found.

Safety and Hazards

Methyl 2-methylbutyrate is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Eigenschaften

IUPAC Name |

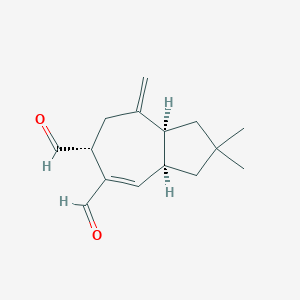

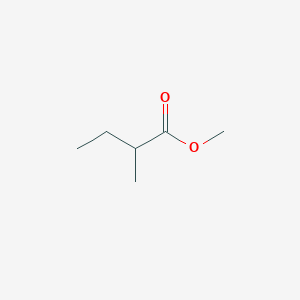

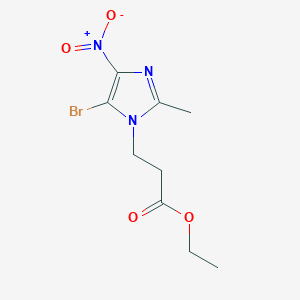

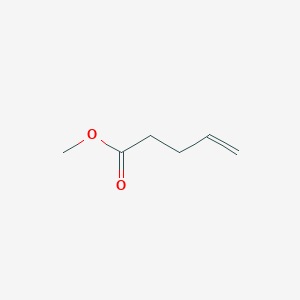

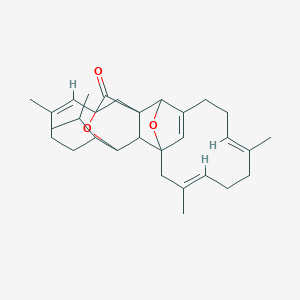

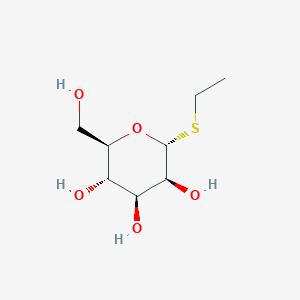

methyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWLYWIFNDCWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052587 | |

| Record name | Methyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

almost colourless liquid/sweet, fruity, apple-like odour | |

| Record name | Methyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in water | |

| Record name | Methyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.879-0.883 | |

| Record name | Methyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

868-57-5, 53955-81-0 | |

| Record name | (±)-Methyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLG4D4939V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl (S)-2-Methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 2-methylbutyrate in the context of plant-insect interactions?

A: Methyl 2-methylbutyrate plays a crucial role in mediating the interaction between certain plants and insects. For instance, it acts as a key volatile organic compound (VOC) emitted by Penicillium digitatum-infected apples, attracting female yellow peach moths (Conogethes punctiferalis) for oviposition. This fungal infection alters the apple's VOC profile, specifically increasing the emission of Methyl 2-methylbutyrate, which serves as a strong olfactory signal for the moths. [] Interestingly, a similar phenomenon is observed in jackfruit, where Methyl 2-methylbutyrate, along with other aliphatic esters, attracts gall midges for pollination. This suggests a complex interplay between plant VOCs, insect behavior, and pollination ecology. []

Q2: How does Methyl 2-methylbutyrate contribute to the aroma profile of fruits?

A: Methyl 2-methylbutyrate is a significant contributor to the fruity aroma of various fruits. In California skullcap (Scutellaria californica) flowers, it imparts a sweet, apple-like scent due to its low odor threshold and fruity character. [] Similarly, it significantly shapes the aroma profile of Jiashi muskmelon juice, being identified as one of the potent odorants alongside other esters and aldehydes. [] This highlights the role of Methyl 2-methylbutyrate in creating the complex and appealing aromas of different fruits.

Q3: What is the role of Methyl 2-methylbutyrate in the context of strawberry flavor?

A: Research indicates that Methyl 2-methylbutyrate is one of the volatile compounds contributing to the overall flavor profile of cultivated strawberries (Fragaria × ananassa). Genetic analysis revealed a quantitative trait locus (QTL) for this compound, suggesting that its presence and abundance in strawberry varieties are genetically influenced. This opens up possibilities for breeding programs aiming to enhance specific flavor attributes in strawberries by targeting the genetic regulation of Methyl 2-methylbutyrate production. [, ]

Q4: Can Methyl 2-methylbutyrate be utilized for pest control?

A: Research suggests that Methyl 2-methylbutyrate has potential applications in pest management, particularly for insects like the Oriental fruit fly (Bactrocera dorsalis). Field studies demonstrated that traps baited with Methyl 2-methylbutyrate were highly effective in attracting and capturing these flies, even surpassing the attractiveness of durian flesh, a known attractant for this pest. This finding highlights the potential of Methyl 2-methylbutyrate as a component in developing targeted attractants for pest control strategies. []

Q5: Are there any studies exploring the antimicrobial properties of Methyl 2-methylbutyrate?

A: Recent studies have focused on the antifungal properties of Methyl 2-methylbutyrate, particularly against Aspergillus flavus and Aspergillus parasiticus, fungi notorious for producing aflatoxins in food and feed. Notably, Methyl 2-methylbutyrate demonstrated potent inhibitory effects on the growth, sporulation, and conidial germination of these fungi. Furthermore, it showed promising results in reducing disease severity and aflatoxin production on peanut kernels under storage conditions, suggesting its potential as a biofumigant for controlling these harmful fungi. [, ]

Q6: Is there evidence suggesting that the stereochemistry of Methyl 2-methylbutyrate influences its biological activity?

A: Research focusing on the catalytic hydrogenation of allenes provides indirect evidence for the significance of stereochemistry in the biological activity of Methyl 2-methylbutyrate. Specifically, the study highlights how different stereoisomers of 4-methylhexa-2,3-dienoate, a precursor to Methyl 2-methylbutyrate, yield distinct enantiomers of Methyl 2-methylbutyrate upon hydrogenation. This difference in stereochemistry could potentially lead to variations in biological activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)